Cas no 100859-88-9 (3-Chloro-6-(methylthio)-1H-pyrazolo3,4-dpyrimidine)

3-Chloro-6-(methylthio)-1H-pyrazolo3,4-dpyrimidine structure
100859-88-9 structure
Product Name:3-Chloro-6-(methylthio)-1H-pyrazolo3,4-dpyrimidine
CAS No:100859-88-9
MF:C6H5ClN4S
MW:200.64869761467
MDL:MFCD12407811
CID:62187
PubChem ID:21098062
Update Time:2025-07-20

3-Chloro-6-(methylthio)-1H-pyrazolo3,4-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
    • 3-chloro-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine
    • 1H-Pyrazolo[3,4-d]pyrimidine,3-chloro-6-(methylthio)
    • 3-Chlor-6-methylthio-pyrazolo<3,4-d>-pyrimidin
    • 3-chloro-6-methylsulfanyl-1(2)H-pyrazolo[3,4-d]pyrimidine
    • 1H-Pyrazolo[3,4-d]pyrimidine,3-chloro-6-(methylthio)-
    • HXUMCGPDKBIKSQ-UHFFFAOYSA-N
    • 0282AA
    • RP25815
    • FCH1345933
    • EN000023
    • AX8159772
    • 859C889
    • 3-Chloro-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin
    • 3-CHLORO-6-(METHYLSULFANYL)-2H-PYRAZOLO[3,4-D]PYRIMIDINE
    • A16236
    • 100859-88-9
    • C71047
    • AMY24852
    • FT-0648317
    • DTXSID90610733
    • DS-11251
    • AKOS015892523
    • CS-0135762
    • 1H-Pyrazolo[3,4-d]pyrimidine, 3-chloro-6-(methylthio)-
    • SCHEMBL4261404
    • 3-Chloro-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
    • J-512295
    • DB-058508
    • 3-CHLORO-6-(METHYLSULFANYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE
    • 3-Chloro-6-(methylthio)-1H-pyrazolo3,4-dpyrimidine
    • MDL: MFCD12407811
    • Inchi: 1S/C6H5ClN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)
    • InChI Key: HXUMCGPDKBIKSQ-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=NC(=NC2=NN1)SC

Computed Properties

  • Exact Mass: 199.99200
  • Monoisotopic Mass: 199.992
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8
  • XLogP3: 2

Experimental Properties

  • Density: 1.76
  • Melting Point: 234-235 ºC
  • Boiling Point: 454.392 °C at 760 mmHg
  • Flash Point: 228.608 °C
  • Refractive Index: 1.722
  • PSA: 79.76000
  • LogP: 1.72820

3-Chloro-6-(methylthio)-1H-pyrazolo3,4-dpyrimidine Security Information

3-Chloro-6-(methylthio)-1H-pyrazolo3,4-dpyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Chloro-6-(methylthio)-1H-pyrazolo3,4-dpyrimidine Pricemore >>

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3-Chloro-6-(methylthio)-1H-pyrazolo3,4-dpyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:100859-88-9)3-Chloro-6-(methylthio)-1H-pyrazolo3,4-dpyrimidine
Order Number:A16236
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):284.0/772.0
Email:sales@amadischem.com

Additional information on 3-Chloro-6-(methylthio)-1H-pyrazolo3,4-dpyrimidine

Comprehensive Overview of 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 100859-88-9)

3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 100859-88-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This pyrazolo[3,4-d]pyrimidine derivative is characterized by a chloro group at the 3-position and a methylthio group at the 6-position, which contribute to its reactivity and potential applications. Researchers are increasingly exploring its role as a kinase inhibitor scaffold, particularly in the development of targeted therapies for diseases like cancer and inflammatory disorders.

The compound's molecular framework aligns with the growing demand for small-molecule modulators in drug discovery. Its heterocyclic core is a common motif in many FDA-approved drugs, making it a valuable building block for medicinal chemistry. Recent studies highlight its potential in modulating signal transduction pathways, a hot topic in precision medicine. As the pharmaceutical industry shifts toward personalized therapeutics, compounds like 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are gaining traction due to their ability to interact selectively with biological targets.

From a synthetic chemistry perspective, this compound serves as a versatile intermediate for constructing more complex nitrogen-containing heterocycles. Its chloro and methylthio substituents offer multiple sites for further functionalization, enabling the creation of diverse libraries for high-throughput screening. This adaptability is crucial in modern combinatorial chemistry approaches, where rapid diversification of molecular structures is essential for identifying lead compounds.

In agrochemical applications, 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has shown promise as a precursor for crop protection agents. Its structural features mimic those found in certain plant growth regulators, sparking interest in sustainable agriculture solutions. With the global push toward eco-friendly pesticides, researchers are investigating its derivatives for their potential to combat resistant pest strains while minimizing environmental impact.

The compound's physicochemical properties, including its logP value and hydrogen bonding capacity, make it an interesting subject for computational chemistry studies. Molecular modeling and QSAR analyses frequently utilize such compounds to predict bioactivity and optimize drug-like properties. This computational approach aligns with the pharmaceutical industry's increasing reliance on AI-driven drug design, a trending topic in 2023's research landscape.

Quality control of 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves advanced analytical techniques like HPLC-MS and NMR spectroscopy. These methods ensure the compound's purity and stability, which are critical for reproducible research outcomes. The growing emphasis on data integrity in chemical research underscores the importance of rigorous characterization for such intermediates.

As patent literature reveals, several derivatives of this pyrazolo[3,4-d]pyrimidine core have been claimed for various therapeutic indications. This intellectual property activity reflects the compound's commercial potential in the biopharmaceutical market. With the ongoing expansion of small-molecule therapeutics, CAS No. 100859-88-9 remains a compound of significant interest for both academic and industrial researchers.

Storage and handling of 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper chemical safety protocols should always be followed, consistent with current laboratory best practices and regulatory guidelines.

The global market for specialty chemicals like this compound continues to grow, driven by increasing R&D investments in life sciences. Suppliers typically offer 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in various quantities, catering to both small-scale academic research and large-scale industrial applications. Current market trends show rising demand for such high-purity intermediates in emerging biotech hubs worldwide.

Future research directions for this compound may explore its potential in proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities. The compound's ability to serve as a pharmacophore in bifunctional molecules positions it well for these cutting-edge applications. As the scientific community continues to investigate targeted protein degradation, compounds with versatile scaffolds like this will likely play increasingly important roles.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:100859-88-9)3-Chloro-6-(methylthio)-1H-pyrazolo3,4-dpyrimidine
A16236
Purity:99%/99%
Quantity:250mg/1g
Price ($):284.0/772.0
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